molecular formula C10H7BrClN5O B8521205 (7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile

(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile

Cat. No. B8521205
M. Wt: 328.55 g/mol
InChI Key: MOEJRSVSOANIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile is a useful research compound. Its molecular formula is C10H7BrClN5O and its molecular weight is 328.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile

Molecular Formula

C10H7BrClN5O

Molecular Weight

328.55 g/mol

IUPAC Name

2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile

InChI

InChI=1S/C10H7BrClN5O/c1-2-17-8-5(11)4-14-9(12)7(8)15-10(17)6(3-13)16-18/h4,18H,2H2,1H3

InChI Key

MOEJRSVSOANIRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=C2Br)Cl)N=C1C(=NO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide III, (458 g, 1.45 mol) in glacial acetic acid (4.6 L) was heated to 100° C. After 3 h, LC/MS analysis indicated that the conversion to (7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (IV) was completed. After allowing to cool to ambient temperature, the reaction was charged with sodium nitrate (230 g, 3.34 mol) in portions. Vigorous gas evolution and foaming was observed together with a ˜10° C. exotherm. After stirring at ambient temperature for 16 h, the solid was collected by filtration and dried to a constant weight to give 545 g of the desired product (V) as a light yellow solid. This was used in the next step without further purification. MS (ES+) m/z 328 (M+H)+.
Quantity
458 g
Type
reactant
Reaction Step One
Quantity
4.6 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three

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